N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide bridge to a pyrimidine ring substituted with cyclopropyl and trifluoromethyl groups.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4OS/c19-18(20,21)14-9-12(10-5-6-10)23-15(25-14)7-8-22-16(26)17-24-11-3-1-2-4-13(11)27-17/h1-4,9-10H,5-8H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBFINRRCLIUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=NC4=CC=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide, has been identified as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases. These kinases play a crucial role in the regulation of necroptosis, a form of programmed cell death.
Mode of Action
The compound interacts with its targets, RIPK1 and RIPK3, inhibiting their activity. This inhibition prevents the initiation of necroptosis, thereby altering the cell’s normal death process. .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1 and RIPK3. Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cell lysis. By inhibiting the key kinases in this pathway, the compound can prevent cell death and potentially have therapeutic effects in diseases where necroptosis plays a role.
Result of Action
The primary result of the compound’s action is the inhibition of necroptosis, which can prevent cell death. This could potentially have therapeutic effects in diseases where necroptosis is implicated, such as neurodegenerative diseases, myocardial infarction, and certain types of cancer.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, a compound characterized by its complex structure, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, focusing on its potential therapeutic applications and mechanisms of action.
Structural Overview
The compound features a pyrimidine ring with a trifluoromethyl group and a cyclopropyl moiety , linked to a benzo[d]thiazole scaffold through an ethyl chain. This unique structure enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. The trifluoromethyl substitution is particularly noted for enhancing metabolic stability, which may contribute to its effectiveness in modulating various biochemical pathways.
Receptor Modulation
The compound's ability to interact selectively with biological targets suggests potential roles in influencing pathways related to:
- Inflammation
- Cancer
- Infectious diseases
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Enzyme inhibition, receptor modulation | Trifluoromethyl group enhances bioavailability |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanylacetamide | Anti-inflammatory | Sulfanyl group increases solubility |
| 1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine | Antiviral | Piperazine moiety increases receptor affinity |
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives and their interactions with various targets:
- Antitumor Activity : Thiazoles have been shown to possess significant cytotoxic activity against cancer cell lines. For instance, certain thiazole derivatives exhibited IC50 values lower than reference drugs like doxorubicin, indicating strong potential as anticancer agents .
- Anticonvulsant Properties : Some thiazole-integrated compounds demonstrated high anticonvulsant activity in animal models, suggesting their utility in treating epilepsy .
- Antibacterial Potency : Thiazole derivatives have been reported to inhibit bacterial growth effectively, outperforming traditional antibiotics in certain assays .
Comparison with Similar Compounds
Structural Analogues from Benzothiazole Derivatives
describes several benzo[d]thiazole-2-carboxamide derivatives synthesized with varying substituents. Key comparisons include:
Key Observations :
- The trifluoromethyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like 3g or 3f .
- The cyclopropyl group on the pyrimidine ring introduces steric constraints that could improve target selectivity compared to bulkier substituents (e.g., cyclohexylmethyl in 3f) .
- Low synthesis yields (e.g., 10.2% for 3g) suggest challenges in introducing cyclopropyl groups, which may also apply to the target compound .
Pyrimidine-Linked Thiazole Derivatives
reports 2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) , a CK1 inhibitor with a trifluoromethyl-benzo[d]thiazole moiety .
Key Observations :
- The position of the trifluoromethyl group (pyrimidine vs. benzo[d]thiazole) may influence target binding and electronic properties.
- The thioacetamide bridge in Compound 20 is associated with kinase inhibition, whereas the carboxamide linker in the target compound could favor different interactions .
Fluorinated Benzo[d]thiazole Derivatives
lists suppliers for N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride, a difluorinated analog .
| Feature | Target Compound | Compound |
|---|---|---|
| Fluorine Substitution | Trifluoromethyl on pyrimidine | Fluorine on benzo[d]thiazole |
| Side Chain | Ethyl-pyrimidine | Dimethylaminoethyl |
| Ionization | Neutral | Hydrochloride salt |
Key Observations :
- The hydrochloride salt in the compound improves solubility, a feature absent in the neutral target compound .
Hypothesized Structure-Activity Relationships (SAR)
Based on structural comparisons:
- Trifluoromethyl Groups : Enhance metabolic stability and binding affinity through hydrophobic and electronic effects .
- Cyclopropyl Substituents : Improve selectivity by restricting conformational flexibility, as seen in kinase inhibitors .
- Carboxamide vs. Thioacetamide Linkers : Influence hydrogen-bonding interactions with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
